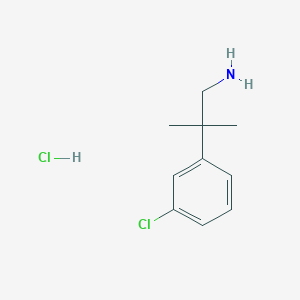

2-(3-Chlorophenyl)-2-methylpropylamine HCl

Description

2-(3-Chlorophenyl)-2-methylpropylamine HCl is a substituted phenethylamine derivative characterized by a 3-chlorophenyl ring attached to a methylpropylamine backbone. Its molecular formula is C₁₀H₁₅Cl₂N, with a molecular weight of 220.14 g/mol (CAS: 1352318-53-6) . The compound’s structure includes a tertiary amine and a chlorine atom at the meta position on the aromatic ring, which are critical for its physicochemical and pharmacological properties. It is commonly used in research settings, particularly in studies exploring structure-activity relationships (SAR) of adrenergic or serotonergic ligands .

Properties

IUPAC Name |

2-(3-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQONYOEFCGXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=CC=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-53-6 | |

| Record name | Benzeneethanamine, 3-chloro-β,β-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation Methods

The synthesis of 2-(3-Chlorophenyl)-2-methylpropylamine HCl typically involves several key steps:

Starting Materials : The synthesis often begins with 3-chlorobenzaldehyde or related compounds that can be converted into the desired amine structure.

Reductive Amination : This is a common method for synthesizing amines. It involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For 2-(3-Chlorophenyl)-2-methylpropylamine, one might start with 3-chlorobenzaldehyde and methylamine, followed by reduction.

Halogenation and Substitution : Another approach involves the halogenation of a precursor molecule followed by nucleophilic substitution to introduce the amine group.

Detailed Synthesis Steps

Reductive Amination Method

-

- Mix 3-chlorobenzaldehyde with methylamine in a suitable solvent (e.g., ethanol or methanol).

- Add a reducing agent like NaBH4.

- Stir the mixture under appropriate conditions until the reaction is complete.

Conversion to Hydrochloride Salt :

- Treat the resulting amine with hydrochloric acid to form the hydrochloride salt.

Halogenation and Substitution Method

-

- React 3-chlorobenzyl chloride with methylamine in a suitable solvent.

- The reaction may require heating or the use of a catalyst.

Conversion to Hydrochloride Salt :

- Similar to the reductive amination method, treat the resulting amine with hydrochloric acid.

Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Reductive Amination | High yield, straightforward process | Requires careful control of reducing conditions |

| Halogenation and Substitution | Can be more selective, fewer side reactions | May require additional steps for purification |

Research Findings

While specific research findings on the preparation of 2-(3-Chlorophenyl)-2-methylpropylamine HCl are limited, general trends in organic synthesis suggest that reductive amination is a preferred method due to its efficiency and simplicity. However, the choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-methylpropylamine HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Amides, nitriles

Reduction: Secondary amines, tertiary amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-methylpropylamine hydrochloride is a chemical compound belonging to the phenylpropylamine class of organic compounds. It features a dichlorophenyl group attached to a methylpropylamine moiety and is utilized in scientific research for its unique chemical properties.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-methylpropylamine hydrochloride is used in scientific research because of its versatile chemical properties. Its applications span across various scientific disciplines:

- Chemistry It serves as a building block in synthesizing various organic compounds.

- Biology It is employed in studies related to enzyme inhibition and protein interactions.

- Medicine It is investigated for potential therapeutic effects in treating certain medical conditions.

- Industry It is utilized in the production of specialty chemicals and intermediates.

Chemical Reactions

2-(3,4-Dichlorophenyl)-2-methylpropylamine hydrochloride undergoes several chemical reactions:

- Oxidation This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate and chromium trioxide. The specific products depend on the reagents and conditions used.

- Reduction It can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride and sodium borohydride. The resulting products are contingent on the specific reagents and conditions applied.

- Substitution The dichlorophenyl group can undergo substitution reactions with nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-methylpropylamine HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorophenyl-Substituted Propylamines

The position of the chlorine atom on the phenyl ring significantly impacts biological activity and receptor selectivity. Key positional isomers include:

Pharmacological Implications :

- The meta -chloro substitution (as in the reference compound) is associated with improved binding to adrenergic receptors compared to ortho or para isomers, likely due to optimal steric and electronic interactions .

- Para -chloro analogs exhibit higher metabolic stability in hepatic microsomes due to reduced oxidative dechlorination .

Substituted Phenylalkylamines with Varied Backbones

SAR Insights :

- Bupropion’s ketone group and bulky tert-butylamine substituent confer distinct reuptake inhibition properties, unlike the reference compound’s simpler alkylamine .

Heterocyclic Chlorophenyl Derivatives

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- Beta-3 Adrenergic Receptor (β3-AR) : Unlike selective β3-AR agonists (e.g., BRL 37344), 2-(3-chlorophenyl)-2-methylpropylamine HCl lacks the extended alkylamine chain required for β3-AR specificity. Its shorter chain may instead favor antagonism at β1/β2 receptors .

Metabolic Stability

- The meta-chloro substitution in the reference compound reduces susceptibility to cytochrome P450-mediated dechlorination compared to para isomers, as observed in analogs like 2-(4-chlorophenyl)-2-methylpropylamine HCl .

Biological Activity

2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride, with the chemical formula CHNCl and CAS number 1352318-53-6, is an organic compound belonging to the class of amines. Its structure features a 3-chlorophenyl group attached to a 2-methylpropylamine moiety, which contributes to its unique chemical and biological properties. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities.

The biological activity of 2-(3-Chlorophenyl)-2-methylpropylamine HCl is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a monoamine releasing agent , influencing the levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft. This modulation can affect mood, cognition, and various physiological responses.

Target Receptors

Research indicates that this compound may interact with several receptor types, including:

- Dopaminergic receptors : Potentially enhancing dopaminergic signaling.

- Adrenergic receptors : Modulating norepinephrine release.

- Serotonergic receptors : Influencing serotonin pathways.

The exact receptor interactions and their implications for therapeutic effects are still under investigation.

In Vitro Studies

In vitro studies have demonstrated that 2-(3-Chlorophenyl)-2-methylpropylamine HCl exhibits significant activity in various assays:

- Receptor Binding Assays : The compound has been shown to bind effectively to specific neurotransmitter receptors, indicating its potential as a pharmacological agent.

- Cell Viability Assays : Studies have explored its effects on cell proliferation and apoptosis, suggesting that it may influence cell survival pathways.

Neuropharmacological Effects

A case study involving animal models revealed that administration of 2-(3-Chlorophenyl)-2-methylpropylamine HCl resulted in increased locomotor activity, indicative of stimulant properties similar to those observed with amphetamines. This suggests potential applications in treating conditions like ADHD or narcolepsy.

Antidepressant Properties

Another study focused on the compound's antidepressant-like effects in rodent models. Behavioral tests demonstrated that treatment with 2-(3-Chlorophenyl)-2-methylpropylamine HCl led to significant reductions in depressive-like behaviors, supporting its role as a potential antidepressant.

Pharmacokinetics

The pharmacokinetic profile of 2-(3-Chlorophenyl)-2-methylpropylamine HCl indicates good oral bioavailability and a favorable half-life, making it a candidate for further development in therapeutic applications. The compound's stability under physiological conditions enhances its potential for clinical use.

Comparative Biological Activity

A comparative analysis of similar compounds reveals that modifications to the amine structure can significantly impact biological activity. For instance, variations in alkyl chain length or substitution patterns on the phenyl ring can enhance or diminish receptor affinity and efficacy.

| Compound | Structure | Receptor Affinity | Biological Activity |

|---|---|---|---|

| 2-(3-Chlorophenyl)-2-methylpropylamine HCl | Structure | High | Stimulant, Antidepressant |

| Compound A | Structure | Moderate | Mild Stimulant |

| Compound B | Structure | Low | No Significant Activity |

Q & A

Q. What are the recommended methods for synthesizing 2-(3-chlorophenyl)-2-methylpropylamine HCl, and how can reaction yields be optimized?

The synthesis of arylpropylamine derivatives like this compound typically involves nucleophilic substitution or reductive amination. For example, intermediates such as 3-chlorophenylacetone can be reacted with tert-butylamine under catalytic hydrogenation conditions, followed by HCl salt formation . Yield optimization may require controlled temperature (e.g., 25–50°C), inert atmospheres, and stoichiometric adjustments of reducing agents like sodium cyanoborohydride. Purity can be enhanced via recrystallization using ethanol/water mixtures .

Q. How should researchers characterize the compound’s purity and structural identity?

Combine multiple analytical techniques:

- HPLC-UV/ELSD : Use a C18 column with a mobile phase of acetonitrile and 0.1% trifluoroacetic acid to detect impurities (e.g., tert-butylamine residues) .

- NMR (¹H/¹³C) : Confirm the methylpropylamine backbone and 3-chlorophenyl substitution pattern. Key signals include δ ~1.4 ppm (geminal methyl groups) and δ ~7.2–7.4 ppm (aromatic protons) .

- Mass Spectrometry (HRMS) : Validate the molecular ion peak at m/z 200.083 (free base) and 236.044 (HCl salt) .

Q. What are the stability considerations for long-term storage of this compound?

Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent degradation via oxidation or photolysis. Stability studies indicate <5% degradation over 12 months under these conditions. Avoid aqueous solutions, as hydrolysis of the amine group may occur at pH < 3 .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this chiral amine, and what analytical methods validate success?

Use chiral chromatography with a cellulose-based column (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase (90:10 v/v) with 0.1% diethylamine. Enantiomeric excess (ee) can be quantified via circular dichroism (CD) or polarimetry. For example, (+)- and (–)-enantiomers show distinct optical rotations (e.g., [α]ᴅ²⁵ = +15° vs. –15°) .

Q. What strategies identify and quantify trace impurities in synthesized batches?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a limit of detection (LOD) < 0.1% is recommended. Common impurities include:

Q. How can researchers model the compound’s receptor-binding interactions in silico?

Perform molecular docking using software like AutoDock Vina. The 3-chlorophenyl group shows affinity for monoamine transporters (e.g., dopamine, norepinephrine). Key interactions include:

Q. What in vitro metabolic pathways should be investigated for this compound?

Use liver microsomes (human or rat) to identify Phase I metabolites. Anticipate pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.